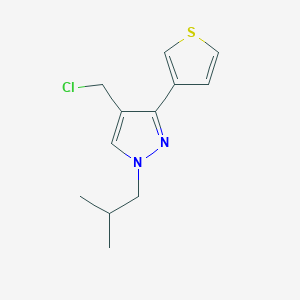

4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

Overview

Description

The compound “4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring is a thiophene group, another type of aromatic compound that contains sulfur . The molecule also has a chloromethyl group and an isobutyl group attached to it.

Chemical Reactions Analysis

Thiophene compounds are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The exact reactions that this compound would undergo would depend on the conditions and the reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Thiophene compounds are generally soluble in organic solvents but insoluble in water . They also tend to have relatively low melting points .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been extensively studied for their potential anticancer properties. The presence of the thiophene ring can contribute to the bioactivity of the compound, making it a valuable scaffold in drug design. For instance, certain thiophene-based molecules exhibit significant anticancer activity, which is crucial in the development of new chemotherapeutic agents .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives like our subject compound are pivotal in the advancement of organic semiconductors . These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .

Corrosion Inhibition

Thiophene derivatives are also recognized for their role as corrosion inhibitors . They are used in industrial chemistry to prevent the deterioration of metals, which is vital for extending the lifespan of metal structures and components .

Pharmacology: Anti-inflammatory and Analgesic Effects

The pharmacological significance of thiophene derivatives extends to their anti-inflammatory and analgesic effects. These properties make them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternative treatments for pain and inflammation .

Antimicrobial Activity

Thiophene compounds have demonstrated antimicrobial activity against a variety of pathogens. This includes activity against bacteria such as Pseudomonas aeruginosa and fungi like Aspergillus niger and Aspergillus clavatus, highlighting their potential as antimicrobial agents .

Anesthetic Applications

Some thiophene derivatives are utilized as anesthetics . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, which is essential for the onset of anesthesia .

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKQKPDAKQPQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole | |

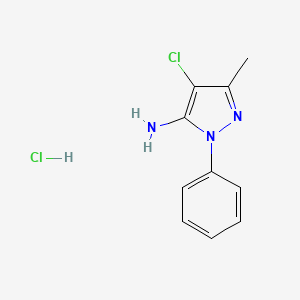

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)